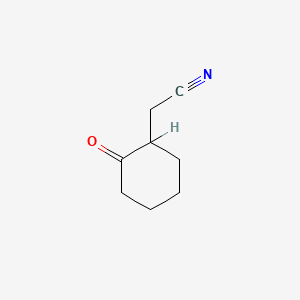

2-(2-Oxocyclohexyl)acetonitrile

Description

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The primary significance of 2-(2-Oxocyclohexyl)acetonitrile in academic research lies in its utility as a versatile synthetic intermediate. The dual functionality of the molecule—a reactive ketone carbonyl group and an electron-withdrawing, yet modifiable, nitrile group—allows for a wide array of chemical transformations. This versatility enables chemists to use it as a starting point for the construction of more complex molecular architectures.

The synthesis of this compound itself is typically achieved through the reaction of cyclohexanone (B45756) with chloroacetonitrile (B46850) in the presence of a base. A common procedure involves the formation of an enamine from cyclohexanone and pyrrolidine, which then reacts with chloroacetonitrile.

Once synthesized, the compound can undergo various reactions at its two functional centers:

Reactions at the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.

Reactions at the Ketone Group: The ketone can be reduced to a secondary alcohol or be the site for nucleophilic addition reactions. The adjacent alpha-carbon can be further functionalized.

Combined Reactivity: The true synthetic power of this intermediate is realized when both functional groups are involved in sequential or domino reactions, leading to the formation of complex heterocyclic systems and polyfunctional molecules.

This reactivity makes this compound a valuable precursor for a range of organic molecules. For instance, the nitrile group is a key synthon in organic synthesis, and its presence in this molecule allows for its incorporation into larger structures. mdpi.comresearchgate.net The general class of cyclohexanone derivatives is widely used in the synthesis of various compounds, including those with potential pharmacological relevance. utripoli.edu.ly

| Chemical Properties of this compound | |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H11NO nih.gov |

| Molecular Weight | 137.18 g/mol nih.gov |

| CAS Number | 42185-27-3 nih.gov |

| SMILES | C1CCC(=O)C(C1)CC#N nih.gov |

Overview of Research Trajectories and Interdisciplinary Relevance

The research involving this compound and its derivatives extends beyond pure synthetic chemistry, demonstrating significant interdisciplinary relevance. Its structural motifs are found in molecules explored in medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: The cyclohexanone core is a structural feature in various biologically active compounds. utripoli.edu.ly Derivatives of cyclohexanone have been investigated for their potential as therapeutic agents. For example, studies have explored the interaction of cyclohexanone derivatives with biological targets like the HIV-1 integrase, indicating their potential as scaffolds in drug discovery. researchgate.net While this specific compound is a research chemical, its structure serves as a valuable starting point for developing new pharmaceutical agents.

Chemical Biology: As a research chemical, this compound is utilized in studies aimed at understanding fundamental biological processes, such as enzyme inhibition and metabolic pathways. The reactivity of its functional groups allows it to be used as a probe to interact with molecular targets within biological systems.

Materials Science: The broader class of cyclohexanone-based compounds has found applications in materials science. For example, cyclohexanone-based chalcones have been studied as potential additives to improve the efficiency of biofuels. acs.org These studies focus on understanding the physicochemical features that make such molecules suitable for these applications, including their molecular and supramolecular architectures. acs.org

The diverse applications highlight the compound's role not just as a synthetic tool, but as a key molecule in broader scientific inquiry, bridging the gap between fundamental organic synthesis and applied sciences.

| Key Reactions of this compound | Description | Resulting Functional Group |

| Oxidation | The compound can be oxidized. | Carboxylic Acid or Ketone |

| Reduction | The nitrile group can be reduced. | Primary Amine |

| Substitution | The nitrile group can undergo nucleophilic substitution. | Various Derivatives |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxocyclohexyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKUZEVDMZDUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308897 | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42185-27-3 | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42185-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Oxocyclohexyl Acetonitrile

Conventional Chemical Synthesis Routes

Conventional chemical methods for synthesizing 2-(2-oxocyclohexyl)acetonitrile primarily involve alkylation reactions of cyclohexanone (B45756) derivatives.

Enamine-Mediated Alkylation Approaches

A prominent method for the synthesis of this compound is the Stork enamine alkylation. wikipedia.org This reaction involves the formation of an enamine from cyclohexanone and a secondary amine, such as pyrrolidine. libretexts.orgmychemblog.com The resulting enamine then acts as a nucleophile and reacts with an electrophilic alkylating agent like chloroacetonitrile (B46850). youtube.com Subsequent hydrolysis of the intermediate iminium salt yields the desired product, this compound. wikipedia.orgyoutube.com This method offers a selective monoalkylation of the ketone. wikipedia.org

The reaction proceeds in three main steps:

Enamine formation: Cyclohexanone reacts with a secondary amine to form an enamine. libretexts.org

Alkylation: The enamine attacks the electrophilic carbon of chloroacetonitrile. mychemblog.comyoutube.com

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final product. wikipedia.orgvaia.com

| Reactants | Reagents/Conditions | Product | Reference |

| Cyclohexanone, Secondary Amine (e.g., pyrrolidine) | Chloroacetonitrile, Acidic Hydrolysis | This compound | wikipedia.orglibretexts.orgyoutube.com |

Utilization of Malonate Ester Intermediates

The malonic ester synthesis provides an alternative route to this compound. uobabylon.edu.iqlibretexts.org This method starts with diethyl malonate, which is deprotonated by a base like sodium ethoxide to form a stable enolate. quora.commasterorganicchemistry.com This enolate then undergoes nucleophilic substitution with a suitable cyclohexyl derivative. Subsequent hydrolysis and decarboxylation of the substituted malonic ester yield the target molecule. libretexts.orgwikipedia.org A key advantage of this method is the use of a relatively weak base, and it allows for the synthesis of mono- and disubstituted acetic acids. uobabylon.edu.iqmasterorganicchemistry.com

| Starting Material | Key Steps | Intermediate | Final Product | Reference |

| Diethyl malonate | 1. Deprotonation (e.g., with NaOEt) 2. Alkylation 3. Hydrolysis 4. Decarboxylation | Substituted malonic ester | This compound | uobabylon.edu.iqlibretexts.orglibretexts.org |

Alkylation Reactions Involving α-Substituted Carboxylic Acid Esters

This approach involves the alkylation of α-substituted carboxylic acid esters. For example, ethyl 2-oxocyclohexanecarboxylate can be alkylated and subsequently decarboxylated to produce 2-substituted cyclohexanones. memcode.com The starting ester is treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate an enolate. This enolate then reacts with an appropriate alkylating agent. The resulting product is then hydrolyzed and decarboxylated to yield the final ketone. This method is versatile and can be applied to synthesize a variety of substituted cyclic ketones. libretexts.orgorganic-chemistry.org

| Reactant | Reagents/Conditions | Product | Reference |

| Ethyl 2-oxocyclohexanecarboxylate | 1. Base (e.g., NaH, LDA) 2. Alkylating agent 3. Hydrolysis and Decarboxylation | 2-Substituted cyclohexanone | memcode.com |

Optimization of Reaction Conditions and Solvent Effects for Yield and Purity

The yield and purity of this compound are significantly influenced by reaction conditions such as temperature, reaction time, and the choice of solvent. researchgate.net For instance, in enamine-mediated alkylations, the removal of water during enamine formation can drive the reaction to completion. uobabylon.edu.iq The use of phase-transfer catalysts can also enhance the reaction rate and yield in alkylation reactions.

Solvent polarity can affect the reaction pathway and barrier heights. For example, in SN2 reactions, acetonitrile (B52724) as a solvent can have both polarization and solvation effects on the free energy profiles. nih.gov The polarization effect generally lowers the free energy barriers, while the solvation effect can either increase or decrease the barrier depending on the specific reaction. nih.gov Careful optimization of these parameters is crucial for achieving high yields and purity of the final product. researchgate.net

| Factor | Effect on Reaction | Example | Reference |

| Temperature | Influences reaction rate and selectivity. | Higher temperatures may lead to side reactions. | researchgate.net |

| Solvent | Affects solubility, reaction rates, and stability of intermediates. | Acetonitrile can influence SN2 reaction pathways. | nih.gov |

| Catalyst | Can increase reaction rate and selectivity. | Phase-transfer catalysts in alkylation reactions. | nih.gov |

| Concentration | Can impact reaction kinetics and product distribution. | Higher concentration may favor certain products. | orgsyn.org |

Biocatalytic and Stereoselective Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov

Hydroxynitrile Lyase-Catalyzed Transformations

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. ftb.com.hrrsc.org This method is particularly valuable for the stereoselective synthesis of compounds like this compound. The reaction is reversible, and by choosing the appropriate HNL, either the (R)- or (S)-enantiomer of the cyanohydrin can be obtained with high enantiomeric excess. rsc.orgelsevierpure.com

For instance, HNLs from Hevea brasiliensis and Manihot esculenta are known to catalyze the addition of HCN to various carbonyl compounds. ebi.ac.uk The stereoselectivity of the enzyme can be very high, leading to products with excellent optical purity. nih.govresearchgate.net This approach represents a green and efficient route to chiral cyanohydrins, which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

Enzyme and Substrate Engineering for Enhanced Selectivity

The pursuit of highly selective synthetic routes to chiral molecules is a central theme in modern organic chemistry. Biocatalysis, with its inherent stereoselectivity, offers a powerful platform to achieve this. acs.org However, natural enzymes may not always exhibit optimal performance for non-natural substrates, necessitating strategies to improve their selectivity and efficiency. nih.gov Enzyme and substrate engineering are two complementary approaches that have been successfully employed to overcome these limitations. nih.gov This is particularly evident in the synthesis of complex nitriles, where the precise control of stereochemistry is crucial.

A notable case study demonstrates the power of combining substrate and enzyme engineering to enhance the stereoselective synthesis of a derivative of this compound, namely 2-hydroxy-(4'-oxocyclohexyl)acetonitrile. nih.gov This research highlights how modifying the substrate to be more amenable to enzymatic conversion, in conjunction with tailoring the enzyme's active site, can lead to significant improvements in product purity and reaction efficiency. nih.gov

Initially, the direct enzymatic hydrocyanation of 4-oxocyclohexanecarbaldehyde (B1338460) presented challenges. To circumvent these issues, a substrate engineering approach was adopted by masking the ketone functionality as an enol ether. This modification served to protect the ketone during the reaction. nih.gov

Concurrently, the enzyme, a hydroxynitrile lyase from Hevea brasiliensis, was subjected to protein engineering to better accommodate the modified substrate. Through targeted mutagenesis, specific amino acid residues within the enzyme's active site were substituted to create a more favorable binding pocket for the enol ether substrate. This engineered enzyme variant exhibited enhanced selectivity and activity towards the masked substrate. nih.gov

The combination of these two strategies—masking the substrate and engineering the enzyme—resulted in a highly efficient and stereoselective synthesis, yielding the desired product with high optical purity. Furthermore, this dual approach drastically reduced the amount of enzyme required for the transformation, making the process more economically viable. nih.gov

The table below summarizes the key findings from this research, illustrating the impact of enzyme engineering on the catalytic efficiency with the modified substrate.

| Enzyme Variant | Amino Acid Substitution | Product Optical Purity | Relative Enzyme Amount Required |

| Wild Type | None | Moderate | High |

| Engineered | Specific active site mutations | High | Low |

This table presents a qualitative summary based on the research findings indicating a significant improvement in optical purity and a reduction in the required enzyme amount with the engineered variant. nih.gov For specific quantitative data, consulting the primary literature is recommended.

This example underscores the potential of a synergistic approach, where both the enzyme and the substrate are optimized to achieve a desired synthetic outcome. Such strategies are pivotal in expanding the applicability of biocatalysis to the production of complex and valuable chemical compounds.

Chemical Reactivity and Mechanistic Investigations of 2 2 Oxocyclohexyl Acetonitrile

Fundamental Reaction Classes

The presence of two distinct reactive centers—the carbonyl group of the cyclohexanone (B45756) ring and the cyano group of the acetonitrile (B52724) moiety—allows 2-(2-Oxocyclohexyl)acetonitrile to undergo a variety of fundamental chemical transformations.

While specific studies detailing the oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of the cyclohexanone moiety is well-established. Oxidation of cyclohexane (B81311) derivatives, particularly with hydrogen peroxide, often yields byproducts such as cyclohexanediols and hydroxycyclohexanones. rsc.org The hydrocarbon backbone of the cyclohexyl ring can be susceptible to oxidation, potentially leading to ring-opening under harsh conditions or the formation of various oxygenated derivatives. rsc.org The primary sites of oxidation would likely be the carbon atoms adjacent to the carbonyl group.

The reduction of this compound can proceed selectively at either the ketone or the nitrile functional group, depending on the choice of reducing agent and reaction conditions.

The ketone group is readily reduced by common hydride reagents. Studies on analogous compounds, such as methyl (2-oxocyclohexyl)acetate, show that sodium borohydride (B1222165) (NaBH₄) selectively reduces the ketone to a secondary alcohol without affecting the less reactive ester group. stackexchange.com It is therefore expected that NaBH₄ will reduce the ketone in this compound to yield 2-(2-hydroxycyclohexyl)acetonitrile. stackexchange.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the nitrile. libretexts.orgopenstax.org

The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄. libretexts.orgopenstax.org This reaction proceeds through the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile, forming a dianion intermediate which is then protonated upon aqueous workup to give the amine. openstax.org

Table 1: Reduction Reactions of this compound

| Reagent | Functional Group Targeted | Primary Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 2-(2-Hydroxycyclohexyl)acetonitrile | stackexchange.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | 2-(2-Aminoethyl)cyclohexan-1-ol | libretexts.orgopenstax.org |

| Diisobutylaluminium Hydride (DIBAL-H) followed by hydrolysis | Nitrile | 2-(2-Oxocyclohexyl)acetaldehyde | libretexts.org |

| Baker's Yeast (Saccharomyces cerevisiae) | Ketone | (1S,2S)-2-(cyanomethyl)cyclohexan-1-ol and (1R,2S)-2-(cyanomethyl)cyclohexan-1-ol | tandfonline.comnih.gov |

The nitrile group does not undergo nucleophilic substitution directly at the nitrogen atom. Instead, its chemistry is characterized by nucleophilic addition to the electrophilic carbon atom. openstax.orgucalgary.ca A key example of this reactivity is hydrolysis, which converts the nitrile into a carboxylic acid. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion acts as a strong nucleophile, attacking the nitrile carbon to form an imine anion. openstax.org Protonation yields a hydroxy imine, which then tautomerizes to an amide intermediate. openstax.org Further hydrolysis of the amide leads to the carboxylate ion, which is protonated in a final step to yield 2-(2-oxocyclohexyl)acetic acid. openstax.org Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, allowing it to be attacked by a weak nucleophile like water. libretexts.orgucalgary.ca

Advanced Reaction Pathways and Detailed Mechanisms

The interaction between the two functional groups within this compound gives rise to more complex reactivity and allows for its use in advanced synthetic strategies.

The electron-withdrawing nature of the carbonyl group on the cyclohexanone ring enhances the acidity of the adjacent α-protons, specifically the proton on the carbon bearing the cyanomethyl group. This activation allows for the facile formation of an enolate intermediate under basic conditions. This enolate is a key nucleophilic species that can participate in various condensation reactions.

A prominent example is the Friedländer annulation, a classic method for synthesizing quinoline (B57606) derivatives. pharm.or.jp In this reaction, a 2-aminoaryl ketone or aldehyde condenses with a compound containing an α-methylene ketone. pharm.or.jp this compound can serve as the α-methylene ketone component. The reaction is typically catalyzed by acids (Brønsted or Lewis) and involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring system. pharm.or.jp

Table 2: Friedländer Annulation with this compound

| Reactant 1 | Reactant 2 | General Product Structure | Reference |

|---|---|---|---|

| 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) | This compound | Polysubstituted quinoline | pharm.or.jp |

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, making the carbon atom an electrophilic center, analogous to a carbonyl carbon. openstax.org This electrophilicity can be explained by a resonance structure that places a positive charge on the carbon atom. libretexts.org

This electrophilic character allows the nitrile to react with a wide range of strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). ucalgary.ca The nucleophile adds to the nitrile carbon to form an intermediate imine anion. libretexts.org Subsequent hydrolysis of this intermediate leads to the formation of a ketone. libretexts.org This provides a powerful method for carbon-carbon bond formation.

The electrophilicity, and thus reactivity, of a nitrile is influenced by its electronic environment. researchgate.net While aliphatic nitriles are generally less electrophilic than, for instance, aryl nitriles attached to electron-withdrawing rings (like 2-cyanopyridine), the presence of the adjacent ketone in this compound may have a modest influence on its reactivity. researchgate.net The reaction mechanism begins with the nucleophilic attack on the electrophilic nitrile carbon, forming an imine salt, which is then hydrolyzed in an aqueous workup to yield the final product. libretexts.orgucalgary.ca

Thermal Rearrangement Studies and ANRORC Mechanisms

Thermal rearrangements in heterocyclic systems containing functionalities similar to those in this compound can often proceed through complex mechanisms. One such pathway is the ANRORC mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. nih.gov This mechanism is a distinct alternative to other substitution pathways, such as those involving aryne or Meisenheimer complex intermediates. nih.gov

The ANRORC mechanism is particularly prevalent in nucleophilic substitutions on heterocyclic compounds, such as pyrimidines. nih.gov The process is initiated by the addition of a nucleophile to the ring, which induces a ring-opening event to form an intermediate. This is then followed by a ring-closure step that expels a leaving group, ultimately leading to the substituted product. nih.gov Isotope labeling studies have been instrumental in providing definitive evidence for this pathway, demonstrating the exchange of ring atoms with atoms from the nucleophile or solvent. nih.gov

While direct thermal rearrangement studies on this compound itself are not extensively documented in the reviewed literature, the reactivity of the oxocyclohexyl moiety within more complex structures provides valuable insight. For instance, the thermal rearrangement of 7,9-dihalogen-substituted 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in dimethyl sulfoxide (B87167) (DMSO) has been investigated. nih.gov This transformation leads to the formation of novel xanthene and naphthyridine derivatives. nih.gov Crucially, monitoring of the reaction progress using ¹H-NMR spectroscopy confirmed that the transformation proceeds via an ANRORC-type mechanism. nih.gov This finding underscores the potential for the 2-oxocyclohexyl fragment to participate in such rearrangement pathways when incorporated into suitable heterocyclic frameworks.

Photostimulated SRN1 Substitution Reactions with Carbanions

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism represents a pathway for nucleophilic substitution that proceeds through radical and radical-anion intermediates. While the literature on photostimulated SRN1 reactions specifically involving this compound is limited, the general reactivity of nitrile-stabilized carbanions in SRN1 processes has been established.

These reactions are typically initiated by light or a solvated electron and involve a chain-propagation cycle:

Initiation: An electron is transferred to the substrate, forming a radical anion.

Fragmentation: The radical anion fragments, cleaving a leaving group to produce a radical.

Coupling: The radical reacts with a nucleophile (a carbanion in this case) to form a new radical anion.

Propagation: The newly formed radical anion transfers its extra electron to a molecule of the original substrate, forming the product and regenerating the initial radical anion to continue the chain.

Studies have demonstrated the SRN1 phenylation of various nitrile carbanions, providing a route to α-aryl nitriles. This highlights the capacity of the carbanion derived from a nitrile to act as the nucleophile in this radical-chain process. Given that the α-protons of this compound are acidic due to the influence of the adjacent nitrile group, it can readily form a carbanion that could, in principle, participate in SRN1 reactions with appropriate substrates under photostimulation.

Diastereoselective α-Functionalization of Cyclic Ketones (e.g., Hypervalent Iodine-Mediated Acetoxylation)

The α-position of the ketone in this compound is a key site for functionalization. Hypervalent iodine reagents have emerged as powerful tools for achieving such transformations. A binary system composed of a hypervalent iodine(III) reagent and the Lewis acid boron trifluoride etherate (BF₃•OEt₂) has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones. acs.org

This method allows for the direct installation of an acetoxy group at the α-carbon of the ketone. The BF₃•OEt₂ acts by activating both the hypervalent iodine reagent and the cyclic ketone, facilitating a smooth reaction and imparting high diastereoselectivity. acs.org The reaction is particularly effective for cyclic ketones bearing sterically demanding substituents, which favor the formation of one diastereomer. acs.org For instance, substrates with substituents at the C3 or C4 positions of the cyclohexanone ring generally exhibit good to high levels of diastereoselectivity. acs.org The primary products are cis-substituted 2-acyloxycyclohexanones. acs.org

Computational studies suggest that the reaction proceeds through an SN2 substitution mechanism, involving an α-C-bound hypervalent iodine species as a key intermediate. The observed diastereoselectivity is believed to arise from thermodynamic control. acs.org

Table 1: Hypervalent Iodine-Mediated α-Acetoxylation of Substituted Cyclohexanones This table is representative of the types of results obtained for α-acetoxylation of cyclic ketones as described in the literature. acs.org

| Substrate (Substituent at C4) | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|

| tert-Butyl | 19:1 | 57 |

| Phenyl | 10:1 | 63 |

This methodology provides an efficient route to chiral cyclic ketone derivatives that can serve as versatile building blocks in organic synthesis. acs.org

Palladium-Catalyzed β-Arylation Reactions

The position β to the nitrile group (and α to the ketone) in this compound is amenable to functionalization through transition metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon bonds. While direct β-arylation of this compound is a specific transformation, the arylation of related α-keto esters and the α-arylation of nitriles provide strong precedent for this reactivity. researchgate.netyoutube.com

A catalyst system using Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like P(tBu)₃ can effectively couple the enolates of α-keto esters with aryl bromides. researchgate.netyoutube.com This reaction provides access to β-aryl α-keto esters, which are valuable precursors for biologically important molecules. researchgate.net The reaction conditions are generally robust, tolerating a variety of electronically diverse aryl bromides, including both electron-rich and electron-poor systems. researchgate.net

Similarly, the first carbonylative α-arylation of unactivated nitriles has been developed, yielding β-ketonitriles. youtube.com This reaction employs a palladium catalyst with ligands such as Xantphos and couples aryl iodides with nitriles under a carbon monoxide atmosphere. youtube.com This process demonstrates that the α-position of a nitrile is a viable site for palladium-catalyzed arylation to construct the β-ketonitrile framework.

The general mechanism for these transformations involves the formation of a palladium(0) active species, oxidative addition of the aryl halide to the palladium center, formation of an enolate from the keto-nitrile substrate, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Table 2: Palladium-Catalyzed Arylation of Carbonyl Compounds This table summarizes typical conditions and outcomes for related palladium-catalyzed arylation reactions. researchgate.netyoutube.com

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Typical Yields |

|---|---|---|---|---|

| α-Keto Ester | Aryl Bromide | Pd₂(dba)₃ / P(tBu)₃ | β-Aryl α-Keto Ester | Excellent |

These methodologies suggest that the palladium-catalyzed β-arylation of this compound is a feasible and highly valuable transformation for creating complex molecular scaffolds.

Asymmetric Cross-Dehydrogenative Coupling Reactions

Asymmetric cross-dehydrogenative coupling (CDC) represents a powerful strategy for forming C-C bonds directly from two C-H bonds, offering high atom economy. The application of this strategy to achieve asymmetric synthesis using substrates like β-keto esters and nitriles is an active area of research.

While specific examples of asymmetric CDC involving this compound are not prominent, related transformations provide a blueprint for its potential reactivity. For instance, the enantioselective oxidative coupling of β-ketoesters has been achieved using visible-light-promoted reactions combined with synergistic catalysis. researchgate.net One approach involves a chiral diamine catalyst that forms an enamine intermediate with the ketone, while a ruthenium/cobalt dual catalytic system generates an electrophilic coupling partner. researchgate.net This allows for the formation of a C-C bond with high enantioselectivity. researchgate.net

Enzymatic methods also offer a powerful route to chiral molecules derived from β-ketonitriles. The asymmetric reduction of β-ketonitriles using recombinant carbonyl reductase enzymes can produce chiral β-hydroxy nitriles with excellent optical purity. nih.govnih.gov These chiral products can then be further transformed, for example, through hydrolysis to the corresponding β-hydroxy carboxylic acids. nih.gov These enzymatic approaches highlight the potential for creating stereocenters in molecules structurally related to this compound.

The development of a direct asymmetric CDC reaction for this compound would likely involve a chiral catalyst capable of differentiating the enantiotopic α-protons of the ketone and controlling the stereochemistry of the newly formed bond.

Mechanistic Elucidation through Experimental and Computational Approaches

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing existing methods and designing new transformations. A combination of experimental and computational techniques is often employed for this purpose.

Experimental Approaches:

NMR Spectroscopy: As seen in the study of thermal rearrangements, ¹H-NMR monitoring is a powerful tool for tracking the formation of intermediates and products over time, providing evidence for proposed mechanisms like ANRORC. nih.gov

Isotope Labeling: Isotope scrambling experiments are a classic method for uncovering reaction pathways, such as confirming the ring-opening and closing steps in the ANRORC mechanism. nih.gov

Trapping Experiments: The use of trapping agents can capture fleeting intermediates, such as radicals in SRN1 reactions, providing evidence for their existence.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become indispensable for studying reaction mechanisms. For the hypervalent iodine-mediated α-acetoxylation of cyclic ketones, computational studies showed that the reaction likely proceeds via an SN2 mechanism and helped to explain the origin of diastereoselectivity as being under thermodynamic control. acs.org

In studies of palladium-catalyzed C(sp³)–H arylation, DFT calculations have been used to investigate the C–H cleavage step. organic-chemistry.org These studies indicated that the role of specialized ligands, such as pyridinesulfonic acid, is to stabilize the substrate-bound palladium species, thereby enhancing reactivity. organic-chemistry.org

Through the synergy of these experimental and computational methods, a detailed picture of the reactivity of this compound and related compounds can be constructed, paving the way for more sophisticated synthetic applications.

Applications in Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

2-(2-Oxocyclohexyl)acetonitrile is a versatile synthon, or building block, for constructing more complex molecular architectures. Its utility stems from the presence of two distinct reactive sites: the ketone carbonyl group and the cyano (nitrile) group. ambeed.comchemicalbook.com The ketone facilitates reactions typical of carbonyls, such as condensations, rearrangements, and additions, while the acetonitrile (B52724) moiety offers a pathway to amines, carboxylic acids, or participation in cyclization reactions. ambeed.com This dual reactivity allows for sequential or one-pot transformations to build intricate molecular frameworks from a relatively simple starting material. The inherent properties of the nitrile group, such as its electron-withdrawing nature and its ability to be transformed into various other functionalities, make it a valuable handle in multi-step syntheses. scbt.com

The compound's structure, combining a cyclic ketone with a functional side chain, makes it an ideal precursor for creating fused ring systems and densely functionalized molecules. The cyclohexanone (B45756) ring can serve as the foundation for forming carbocyclic or heterocyclic rings, while the cyanomethyl group can be elaborated into different side chains or participate in ring-closing reactions.

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of natural products and pharmaceutically active compounds. chemicalbook.com The strategic placement of functional groups in this compound makes it a valuable precursor for several important classes of these heterocycles.

Uleine (B1208228) alkaloids are a subgroup of Strychnos alkaloids characterized by a 1,5-methanoazocino[4,3-b]indole core structure. nih.gov A formal synthesis of the uleine alkaloid (±)-uleine has been achieved through the formation of this key azocino[4,3-b]indole skeleton. nih.govdomochemicals.com A plausible synthetic route to this core structure can be envisioned starting from this compound by leveraging the Fischer indole (B1671886) synthesis.

The Fischer indole synthesis is a classic and powerful reaction that produces an indole from a phenylhydrazine (B124118) and a ketone under acidic conditions. In this approach, the cyclohexanone moiety of this compound can react with a phenylhydrazine to form a phenylhydrazone intermediate. This intermediate, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a functionalized tetrahydrocarbazole.

Once the cyanomethyl-substituted tetrahydrocarbazole is formed, the nitrile group can be chemically modified (e.g., via reduction to an amine followed by acylation) to install the necessary side chain required for the subsequent cyclization to the azocino[4,3-b]indole framework, a critical step in the formal synthesis of uleine. nih.govdomochemicals.com

Table 1: Fischer Indole Synthesis Pathway to a Tetrahydrocarbazole Intermediate

| Step | Description | Reactants | Conditions | Product |

| 1 | Hydrazone Formation | This compound, Phenylhydrazine | Mild acid/base catalysis | Phenylhydrazone of this compound |

| 2 | Cyclization | Phenylhydrazone intermediate | Strong Brønsted or Lewis acid (e.g., H₂SO₄, PPA, ZnCl₂), heat | (1,2,3,4-Tetrahydrocarbazol-x-yl)acetonitrile |

The 3-benzazepin-2-one core is a seven-membered lactam fused to a benzene (B151609) ring, forming a privileged scaffold in a number of bioactive compounds. A primary method for the synthesis of seven-membered lactams is the Beckmann rearrangement, which converts a cyclic oxime into a lactam under acidic conditions. The conversion of cyclohexanone oxime to ε-caprolactam is the archetypal industrial example of this reaction.

A viable strategy for leveraging this compound to form a related seven-membered lactam skeleton involves these steps:

Oxime Formation: The ketone group of this compound is first reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding cyclohexanone oxime.

Beckmann Rearrangement: The resulting oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. This induces a rearrangement where the alkyl group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen, expanding the ring to form a seven-membered lactam (an azepan-2-one (B1668282) derivative) bearing a cyanomethyl substituent.

While this direct route yields a substituted azepan-2-one rather than a benzazepinone, this lactam is a key structural component and could be a starting point for further synthetic elaborations.

Table 2: Beckmann Rearrangement Strategy for a Substituted Lactam

| Step | Description | Starting Material | Reagents | Product |

| 1 | Oxime Formation | This compound | Hydroxylamine (NH₂OH) | 2-(2-(Hydroxyimino)cyclohexyl)acetonitrile |

| 2 | Rearrangement | Oxime intermediate | Acid catalyst (e.g., H₂SO₄, PPA) | (7-Oxoazepan-x-yl)acetonitrile |

The carbazole (B46965) framework, a tricyclic system with two benzene rings fused to a central pyrrole (B145914) ring, is present in many biologically active natural products. chemicalbook.com

Carbazole Skeleton: The Borsche-Drechsel cyclization, which is considered a specific application of the Fischer indole synthesis, is a direct method for creating the core of a carbazole. The process involves two main stages:

Tetrahydrocarbazole Synthesis: this compound is condensed with a phenylhydrazine to form the arylhydrazone. This intermediate undergoes an acid-catalyzed cyclization, similar to the Fischer indole mechanism, to produce a 1,2,3,4-tetrahydrocarbazole (B147488) substituted with a cyanomethyl group.

Aromatization: The resulting tetrahydrocarbazole is then dehydrogenated (aromatized) using an oxidizing agent like palladium on carbon (Pd/C) or chloranil (B122849) to yield the fully aromatic carbazole skeleton.

Azocino[4,3-b]indole Skeleton: As discussed previously (Sec. 4.2.1), the azocino[4,3-b]indole skeleton is the key structural feature of uleine-type alkaloids. nih.gov Synthetic routes have been developed that construct this tetracyclic system starting from a functionalized tetrahydrocarbazole. nih.govdomochemicals.com A common strategy involves a tetrahydrocarbazole intermediate bearing an amide side chain, which undergoes an intramolecular cyclization to form the eight-membered azocine (B12641756) ring. domochemicals.com

The synthetic utility of this compound is evident here, as it can first be used to construct the tetrahydrocarbazole ring via the Borsche-Drechsel reaction. Subsequently, the cyanomethyl side chain can be converted into the necessary amide functionality to facilitate the final ring closure to the azocino[4,3-b]indole system. domochemicals.com

Utilization in the Production of Specialty Chemicals and Advanced Materials

The bifunctional nature of this compound makes it a theoretically attractive candidate for the synthesis of specialty chemicals and advanced materials. The ketone and nitrile groups offer reactive handles for polymerization or for incorporation into larger, functional molecules. For instance, transformation of the nitrile to an amine and the ketone to a lactam could generate a monomer for the production of specialty polyamides. However, despite its potential, specific applications in the large-scale production of specialty chemicals or advanced materials are not widely documented in publicly available patents or literature. Its primary role appears to be as a versatile intermediate in laboratory-scale organic synthesis for research and development purposes.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(2-Oxocyclohexyl)acetonitrile, distinct signals are expected for the protons on the cyclohexanone (B45756) ring and the acetonitrile (B52724) side chain. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and nitrile groups. The protons alpha to the carbonyl group (on C2 and C6 of the ring) are expected to be the most deshielded among the ring protons. The methylene (B1212753) protons of the acetonitrile group (-CH₂CN) would appear as a distinct signal, likely a doublet, due to coupling with the adjacent methine proton on the ring. The methine proton (H-2) would likely appear as a multiplet due to coupling with the adjacent methylene protons on the ring and the acetonitrile side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the carbonyl carbon of the ketone (C=O) due to its significant deshielding, typically appearing above 200 ppm. youtube.com The carbon of the nitrile group (C≡N) would also have a characteristic chemical shift in the 115-125 ppm region. The remaining carbon signals would correspond to the cyclohexyl ring and the methylene group of the side chain.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| Cyclohexyl Protons (ring CH₂) | 1.60 - 2.50 (multiplets) | C=O | ~209 |

| CH-CN (methine) | 2.70 - 2.90 (multiplet) | C≡N | ~118 |

| CH₂-CN (methylene) | 2.60 (doublet) | CH-CN | ~43 |

| CH₂-CN | ~25 | ||

| Cyclohexyl Carbons (ring CH₂) | 24 - 42 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq For this compound, the key functional groups are the ketone and the nitrile.

The IR spectrum would be dominated by two characteristic and strong absorption bands:

C=O Stretch: A strong, sharp peak corresponding to the stretching vibration of the carbonyl group in the cyclohexanone ring. For saturated cyclic ketones, this peak typically appears around 1715 cm⁻¹. nih.gov

C≡N Stretch: A sharp peak of medium to strong intensity for the nitrile group. This absorption is found in a relatively uncongested region of the spectrum, typically between 2260 and 2240 cm⁻¹ for saturated nitriles. spectroscopyonline.com

Other absorptions would include C-H stretching from the aliphatic ring and side chain (just below 3000 cm⁻¹) and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 | Medium-Strong |

| C≡N Stretch | Nitrile | 2240 - 2260 | Medium-Sharp |

| C=O Stretch | Ketone | ~1715 | Strong |

| CH₂ Bend | Methylene scissoring | ~1450 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound and can offer structural clues based on its fragmentation pattern. chemguide.co.uk For this compound (C₈H₁₁NO), the exact mass is 137.0841 Da. nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 137. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. The presence of the cyclohexanone ring suggests that fragmentation pathways typical for cyclic ketones would occur. acs.org A primary fragmentation mechanism for cyclic ketones is alpha-cleavage, the breaking of a C-C bond adjacent to the carbonyl group. whitman.edumiamioh.edu

Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between C1-C2 or C1-C6 of the ring, followed by subsequent rearrangements, is a common pathway for cyclic ketones. whitman.edu A characteristic peak for cyclohexanone fragmentation is often observed at m/z = 55. miamioh.edu

Loss of the Acetonitrile Side Chain: Cleavage of the bond between the ring and the side chain could lead to the loss of a ·CH₂CN radical, resulting in a fragment ion corresponding to the cyclohexanone ring.

McLafferty Rearrangement: While less direct for this specific structure, rearrangement reactions involving hydrogen transfer could also occur, leading to more complex fragmentation patterns. whitman.edu

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 97 | [M - CH₂CN]⁺ | Loss of acetonitrile side chain radical |

| 83 | [C₅H₇O]⁺ | Ring fragmentation |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Characteristic fragment from cyclic ketone cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. uobabylon.edu.iq The utility of this technique for this compound is primarily for characterizing the carbonyl group.

The isolated (non-conjugated) ketone functional group exhibits a relatively weak absorption band resulting from an n→π* (n to pi-star) electronic transition. This transition involves promoting a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This absorption typically occurs in the range of 270-300 nm with a small molar absorptivity (ε). The nitrile group also has an n→π* transition, but it occurs at a much shorter wavelength, typically below 200 nm, and is often not observed in standard UV-Vis spectra. libretexts.org

Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

|---|---|---|---|

| n → π* | C=O (Ketone) | ~280 - 290 | Weak (~15-25 L·mol⁻¹·cm⁻¹) |

Advanced Spectroscopic Techniques and Methodological Development (e.g., D₂O-assisted FTIR in solvent analysis)

Beyond the standard methods, advanced spectroscopic techniques can provide deeper insights. One such technique involves the use of deuterium (B1214612) oxide (D₂O) as a probe in spectroscopy.

While the target molecule itself does not have readily exchangeable protons, the keto-enol tautomerism of the cyclohexanone ring could be studied. In the presence of a suitable catalyst (acid or base), the ketone can equilibrate with its enol form, which possesses an -OH group. The proton of this enol -OH group would be exchangeable.

D₂O-assisted NMR: In NMR spectroscopy, adding a drop of D₂O to the NMR sample tube (a "D₂O shake") is a classic method to identify exchangeable protons like those in alcohols (-OH) or amines (-NH). openochem.orgblogspot.com If an enol form of this compound were present in solution, the -OH signal of the enol would disappear from the ¹H NMR spectrum upon addition of D₂O, as the proton is replaced by deuterium. nanalysis.com This confirms the presence of the exchangeable proton and provides evidence for the keto-enol equilibrium.

D₂O-assisted FTIR: In FTIR spectroscopy, isotopic substitution with D₂O can help in assigning vibrational bands, particularly those involving hydrogen bonding. If the compound were analyzed in a solvent capable of hydrogen bonding, or if studying interactions at an interface, D₂O can be used to distinguish between different types of O-H vibrations. The O-H stretching band would shift to a lower frequency upon deuteration (becoming an O-D stretch), helping to deconvolute complex spectra where solvent and solute bands might overlap. This approach is particularly powerful for studying aqueous solutions or surface chemistry.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies offer profound insights into the molecular behavior, reactivity, and potential biological interactions of 2-(2-Oxocyclohexyl)acetonitrile. These in silico approaches allow for the prediction of reaction pathways, the elucidation of complex reaction mechanisms, and the exploration of interactions with biological targets, thereby guiding synthetic efforts and drug discovery processes.

Synthesis and Reactivity of Derivatives and Analogues of 2 2 Oxocyclohexyl Acetonitrile

Impact of Structural Modifications on Reactivity and Selectivity

The reactivity and selectivity of 2-(2-oxocyclohexyl)acetonitrile derivatives are profoundly influenced by the nature and position of substituents on the cyclohexyl ring. The introduction of electron-withdrawing or electron-donating groups can alter the electron density at various points in the molecule, thereby affecting its behavior in chemical reactions.

For instance, the presence of activating groups, such as halogens, can enhance the electrophilicity of the cyclohexyl ring, making it more susceptible to nucleophilic attack. Conversely, deactivating groups, like alkyl substituents, can decrease reactivity. google.com A study on the reactivity of benzoquinone derivatives with thiols demonstrated that chlorine-substituted derivatives were more reactive than methyl- and t-butyl-substituted counterparts. google.com While not directly on the this compound system, this principle of substituent effects on reactivity is broadly applicable in organic chemistry.

The stereochemistry of substituents on the cyclohexyl ring also plays a crucial role in directing the outcome of reactions. The axial or equatorial orientation of a functional group can dictate the accessibility of reagents to the reactive centers, leading to the preferential formation of one stereoisomer over another. This is particularly important in cycloaddition reactions and other transformations where the three-dimensional arrangement of atoms is critical.

Furthermore, modifications to the acetonitrile (B52724) side chain, such as its conversion to an ester or its involvement in the formation of a more complex substituent, fundamentally alter the synthetic pathways available. These changes open up new avenues for creating complex molecular architectures.

Key Derivatives and their Synthetic Utility

The following subsections detail the synthesis and application of several key derivatives and analogues of this compound, highlighting their importance in various synthetic contexts.

The synthesis of 2-hydroxy-(4'-oxocyclohexyl)acetonitrile presents a challenge in controlling stereoselectivity. Biocatalysis has emerged as a powerful tool to address this, offering a route to specific stereoisomers. One notable approach involves a coupled substrate and enzyme engineering strategy to enhance the hydroxynitrile lyase-catalyzed synthesis of this compound. organic-chemistry.orgnih.gov

In this method, the ketone functionality of the substrate is temporarily masked as an enol ether. This modification, combined with the use of an engineered oxynitrilase from Hevea brasiliensis, leads to the formation of the desired product with high optical purity. organic-chemistry.orgnih.gov This strategy not only improves selectivity but also significantly reduces the amount of enzyme required for the transformation. organic-chemistry.orgnih.gov The ability to produce single stereoisomers is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional structure. organicreactions.org

The general approach of using biocatalysts for the quantitative production of single stereoisomers from racemates is a significant advancement in synthetic chemistry. organicreactions.org This often involves the enantioselective modification of one enantiomer, followed by the racemization of the remaining, unreacted enantiomer, allowing for a theoretical 100% yield of the desired product.

Methyl 2-(2-oxocyclohexyl)acetate is a recognized intermediate in the synthesis of tryptamines, a class of compounds with significant biological and pharmaceutical importance. youtube.com This chiral, polycyclic organic compound serves as a building block for constructing the complex ring systems characteristic of many tryptamine (B22526) derivatives. youtube.com

The synthesis of methyl 2-(2-oxocyclohexyl)acetate can be achieved by reacting cyclohexylamine (B46788) with methyl chlorocarbonate, followed by refluxing the resulting intermediate. youtube.com While the yields of this reaction can be modest, the use of a phosphoric acid catalyst has been shown to improve the outcome. youtube.com

| Property | Value |

| IUPAC Name | methyl 2-(2-oxocyclohexyl)acetate |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 13672-64-5 |

| Canonical SMILES | COC(=O)CC1CCCCC1=O |

Table 1: Properties of Methyl 2-(2-Oxocyclohexyl)acetate. rsc.org

1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is a highly functionalized derivative that participates in complex cycloaddition reactions, leading to the formation of intricate polycyclic systems. Its reaction with various α,β-unsaturated aldehydes, such as crotonic aldehyde and cinnamic aldehyde, has been investigated in detail.

These reactions proceed through a multi-step mechanism. The initial step involves the formation of an 8a-hydroxyhexahydro-2H-chromene-3,3,4,4-tetracarbonitrile intermediate. This is followed by a subsequent transformation to yield a 10-iminotetrahydro-8a,4-(epoxymethane)chromene-3,3,4(2H,4aH)-tricarbonitrile. The stereochemical outcome of these complex reactions is determined by the specific reaction pathway taken. The use of such complex building blocks allows for the rapid construction of molecular complexity from relatively simple starting materials.

Acetoxylated derivatives of substituted cyclohexanones are valuable intermediates in organic synthesis, particularly in the fragrance and flavor industries. For example, 4-(tert-butyl)cyclohexyl acetate (B1210297) is a known fragrance ingredient. Its synthesis involves the acetylation of 4-tert-butylcyclohexanol, which can be produced through the stereoselective reduction of 4-(tert-butyl)cyclohexanone using alcohol dehydrogenases. The acetylation can be carried out using various reagents, including acetic anhydride, and can be catalyzed by enzymes such as Candida antarctica lipase (B570770) A (CALA). Similar synthetic strategies can be envisioned for the preparation of 5-(tert-butyl)-2-oxocyclohexyl acetate, where the position of the tert-butyl group would influence the reactivity and potential applications. The synthesis of 2-tert-butylcyclohexyl acetate is also well-established, involving the esterification of 2-tert-butylcyclohexanol.

(2Z)-2-(2-Oxocyclohexylidene)acetonitrile is an α,β-unsaturated nitrile, a class of compounds known for their diverse reactivity. The conjugated system of the double bond and the nitrile group makes them susceptible to a variety of transformations, including conjugate additions and cycloaddition reactions. organic-chemistry.orgnih.gov

The synthesis of α,β-unsaturated nitriles can be achieved through the reaction of a ketone with an aliphatic nitrile in the presence of a basic catalyst. organic-chemistry.org These reactions can be accelerated by heat, and the resulting unsaturated nitrile can often be isolated in good yield. organic-chemistry.org Another powerful method for the preparation of α,β-unsaturated carbonyl compounds and nitriles is through selenoxide elimination. youtube.com

The reactivity of α,β-unsaturated nitriles makes them valuable intermediates in organic synthesis. They can undergo chemoselective conjugate reduction to the corresponding saturated nitriles. They are also excellent Michael acceptors, readily reacting with nucleophiles in conjugate addition reactions to form a wide range of functionalized products. nih.gov

Strategies for Controlling Chemo-, Regio-, Diastereo-, and Enantioselectivity in Derivative Synthesis

The synthesis of derivatives and analogues of this compound presents a multifaceted challenge requiring precise control over various aspects of selectivity. The presence of multiple reactive sites—the ketone carbonyl group, the α-protons to the ketone and the nitrile, and the nitrile group itself—necessitates the development of sophisticated strategies to achieve the desired chemical transformations. This section explores the methods employed to control chemo-, regio-, diastereo-, and enantioselectivity in the synthesis of these derivatives.

Chemoselectivity

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of this compound and its analogues, a primary challenge is the selective transformation of either the ketone or the nitrile group.

One theoretical approach to predicting chemoselectivity involves the use of Molecular Electron Density Theory (MEDT). By analyzing the electron density distribution and the electrophilicity/nucleophilicity indices of the reactants, it is possible to predict which reaction pathway will be favored. For instance, in cycloaddition reactions involving acetonitrile derivatives, MEDT calculations can elucidate the most probable course of the reaction, thereby guiding the choice of reagents and conditions to favor a specific outcome. ias.ac.in

The relative reactivity of the functional groups can also be modulated by the choice of reagents and reaction conditions. For example, reduction of the nitrile group to a primary amine can be achieved using powerful reducing agents like lithium aluminum hydride. In contrast, milder conditions or the use of chemoselective reagents might favor transformations at the ketone functionality, such as its conversion to an enol ether. The masking of one functional group while another is being chemically modified is a classic and effective strategy. For example, the ketone can be protected as a ketal, allowing for selective reactions on the nitrile group.

Regioselectivity

Regioselectivity, the control of the position of chemical bond formation, is crucial when introducing new substituents to the cyclohexanone (B45756) ring or when reacting with the unsymmetrical enolate of this compound.

The formation of specific regioisomers can be achieved through the use of organotin intermediates. For example, the reaction of diols with dibutylstannylene forms dibutylstannylene acetals, which can then react regioselectively with other reagents. mdpi.com This strategy, while demonstrated on monosaccharides, provides a template for achieving regioselective acylation or alkylation on diol derivatives of the cyclohexyl ring.

Solvent choice can also play a pivotal role in directing the outcome of a reaction. In certain cases, the polarity and coordinating ability of the solvent can influence which of two or more possible sites will react. For instance, solvent-controlled regioselective esterification has been reported for reactions involving 2-methyleneaziridines, where different solvents favor the formation of different regioisomeric products. nih.gov This principle can be extended to reactions of this compound derivatives where multiple reaction sites are available.

Diastereoselectivity

When a new stereocenter is created in a molecule that already contains one or more stereocenters, the resulting diastereomers may be formed in unequal amounts. Controlling this diastereoselectivity is essential for the synthesis of specific stereoisomers.

The inherent stereochemistry of a chiral starting material can be used to direct the formation of a new stereocenter. This substrate-controlled diastereoselectivity is a common strategy. In the context of this compound derivatives, if the cyclohexyl ring contains existing stereocenters, their steric and electronic properties can influence the facial selectivity of an incoming reagent, leading to a preference for one diastereomer over another.

Furthermore, the use of chiral auxiliaries can provide high levels of diastereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

Enantioselectivity

Enantioselectivity is the preferential formation of one enantiomer over the other in a reaction that creates a new chiral center. This is of paramount importance in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity.

Biocatalysis offers a powerful tool for achieving high enantioselectivity. The use of enzymes, such as hydroxynitrile lyases, can facilitate the stereoselective synthesis of cyanohydrins. In a study on a related compound, 2-hydroxy-(4'-oxocyclohexyl)acetonitrile, enzyme and substrate engineering were employed to enhance the optical purity of the product. nih.gov By modifying the enzyme's active site and masking the ketone functionality of the substrate, a significant improvement in enantioselectivity was achieved. nih.gov

Another widely used strategy is asymmetric catalysis, which employs a chiral catalyst to favor the formation of one enantiomer. For instance, the enantioselective alkynylation of isatins has been successfully achieved using a chiral perhydro-1,3-benzoxazine ligand in the presence of a metal catalyst. uva.es This approach can be adapted for the enantioselective addition of various nucleophiles to the ketone of this compound or its derivatives.

Dynamic kinetic asymmetric transformation (DYKAT) is a particularly elegant strategy that can be applied to racemic starting materials. In this process, a racemic mixture is converted into a single enantiomer of the product. An example of this is the Pd-catalyzed DYKAT of racemic butadiene monoxide, which was a key step in the enantioselective synthesis of diazabicyclooctanones. nih.gov This methodology could potentially be applied to racemates of this compound derivatives to generate enantiomerically pure products.

The table below summarizes the strategies for controlling selectivity in the synthesis of derivatives of this compound.

| Selectivity Type | Strategy | Example/Application |

| Chemoselectivity | Molecular Electron Density Theory (MEDT) | Predicting reaction pathways in cycloaddition reactions. ias.ac.in |

| Masking/Protecting Groups | Protecting the ketone as a ketal to allow for selective reaction at the nitrile. | |

| Regioselectivity | Organotin Intermediates | Regioselective acylation via dibutylstannylene acetals. mdpi.com |

| Solvent Control | Influencing the site of reaction based on solvent polarity and coordination. nih.gov | |

| Diastereoselectivity | Substrate Control | Using existing stereocenters to direct the formation of new ones. |

| Chiral Auxiliaries | Temporary incorporation of a chiral moiety to direct stereochemistry. | |

| Enantioselectivity | Biocatalysis/Enzyme Engineering | Enantioselective synthesis of cyanohydrins using engineered hydroxynitrile lyases. nih.gov |

| Asymmetric Catalysis | Use of chiral ligands, such as perhydro-1,3-benzoxazines, in metal-catalyzed reactions. uva.es | |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Conversion of a racemic starting material into a single enantiomeric product. nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-(2-oxocyclohexyl)acetonitrile and related β-ketonitriles is undergoing a paradigm shift towards greener and more economical approaches. nih.gov Future research is intensely focused on replacing traditional, often hazardous, reagents and minimizing waste generation.

Key Developments:

Economical and Safer Base-Catalyzed Reactions: A significant advancement lies in the use of inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu) for the acylation of the acetonitrile (B52724) anion with esters and lactones. nih.govnih.gov This method circumvents the need for more hazardous reagents such as sodium amide, which is known for its explosive nature. nih.gov The addition of catalytic amounts of isopropanol (B130326) or 18-crown-6 (B118740) has been shown to facilitate these reactions and reduce the formation of side products under ambient conditions. nih.govnih.gov

Metal-Free Catalysis: There is a strong push towards developing metal-free catalytic systems to avoid the environmental impact and cost associated with transition metals. nih.gov N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of β-ketonitriles. organic-chemistry.orgacs.org For instance, an NHC-catalyzed radical coupling reaction between aldehydes and azobis(isobutyronitrile) (AIBN) provides an efficient route to β-ketonitriles containing a quaternary carbon center. organic-chemistry.orgacs.org

Photocatalytic and Electrochemical Synthesis: Emerging sustainable methods include photocatalysis and electrochemistry. rsc.orgresearchgate.netresearchgate.net These techniques offer the potential for highly efficient and selective transformations under mild conditions, often using renewable energy sources. mdpi.com Electrochemical methods, for example, can utilize acetonitrile as both a solvent and a reactant, opening new avenues for C-C and C-N bond formation. rsc.orgresearchgate.net

Biocatalysis for Asymmetric Synthesis: The synthesis of chiral derivatives of this compound is a significant area of future research. Biocatalysis, using enzymes like hydroxynitrile lyases, presents a green and highly selective method for producing enantiopure compounds. nih.gov Enzyme and substrate engineering can be coupled to improve the efficiency and substrate scope of these biocatalytic transformations. nih.gov

| Synthetic Method | Key Features | Sustainability Aspect |

| KOt-Bu Catalysis | Utilizes an inexpensive and safer base. | Avoids hazardous reagents like sodium amide. nih.gov |

| NHC Organocatalysis | Metal-free, broad substrate scope. | Reduces reliance on toxic and costly transition metals. organic-chemistry.orgacs.org |

| Photocatalysis | Mild reaction conditions, use of light energy. | Energy-efficient and environmentally friendly. nih.gov |

| Electrochemistry | Can use acetonitrile as both reactant and solvent. | Reduces waste and can utilize renewable electricity. rsc.orgresearchgate.net |

| Biocatalysis | High stereoselectivity for chiral synthesis. | Green, biodegradable catalysts (enzymes). nih.gov |

Exploration of New Reactivity Modes and Unveiling Advanced Mechanistic Insights

Beyond its established role as a nucleophile, researchers are exploring the untapped reactivity of this compound. Understanding the intricate mechanisms of its reactions is crucial for developing novel and more efficient synthetic strategies.

Emerging Reactivity and Mechanistic Studies:

Dual Reactivity: The dual electrophilic (at the nitrile carbon) and nucleophilic (at the α-carbon) nature of β-ketonitriles like this compound is being exploited to design novel tandem and domino reactions for the synthesis of complex cyclic systems. rsc.org

Radical Reactions: The development of NHC-catalyzed radical coupling reactions highlights a new mode of reactivity, allowing for the formation of previously challenging carbon-carbon bonds, such as those creating quaternary centers. organic-chemistry.orgacs.org Mechanistic studies suggest these reactions proceed through a single-electron transfer (SET) process involving a Breslow intermediate. organic-chemistry.org

Asymmetric Catalysis: A major frontier is the development of asymmetric catalytic systems to control the stereochemistry of reactions involving this compound. This is critical for the synthesis of enantiopure pharmaceuticals and other biologically active molecules. beilstein-journals.orgd-nb.infonih.gov Continuous flow technology is also being explored to improve the efficiency and scalability of asymmetric reactions. d-nb.infonih.gov

Mechanistic Elucidation via DFT: Density Functional Theory (DFT) calculations are becoming indispensable for gaining a deeper understanding of reaction mechanisms at the molecular level. mdpi.comresearchgate.net For instance, DFT studies can help to elucidate the role of catalysts, predict the stability of intermediates and transition states, and explain the origins of chemo- and stereoselectivity in reactions involving related nitrile compounds. mdpi.comresearchgate.net

Expansion of Synthetic Applications in Complex Molecular Architectures and Functional Materials

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of valuable molecules, from complex natural products to advanced functional materials.

Future Applications:

Total Synthesis of Natural Products: The development of novel reactions and stereoselective methodologies involving β-ketonitriles will undoubtedly expand their use in the total synthesis of complex natural products with significant biological activity. nih.gov The ability to introduce both a ketone and a nitrile group, which can be further elaborated, makes this compound a versatile synthon in multistep synthetic sequences.

Functional Polymers: The reactivity of the nitrile and ketone functionalities in this compound can be harnessed for the synthesis of novel functional polymers. nih.govcnr.itmpg.de For example, it could be incorporated into polymer backbones or used as a monomer in multicomponent reactions to create polymers with tailored properties for biomedical applications, such as drug delivery systems or antioxidant materials. nih.govmpg.de

Heterocyclic Chemistry: β-Ketonitriles are well-established precursors for a variety of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles. rsc.org Future research will likely focus on developing more efficient and diverse routes to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. mdpi.com

Integration of Advanced Computational Approaches for Predictive Chemistry and Catalyst Design

The synergy between experimental and computational chemistry is set to revolutionize the way chemical reactions are discovered and optimized. Advanced computational tools are poised to accelerate research involving this compound.

Computational Trends:

Machine Learning for Reaction Prediction: Machine learning algorithms are being trained on large datasets of chemical reactions to predict the outcomes of new transformations with increasing accuracy. mit.edunih.govrjptonline.org Such models can help chemists to identify the most promising reaction conditions and to avoid failed experiments, thereby saving time and resources. mit.edunih.gov These predictive models can be applied to reactions of this compound to forecast major products and yields. rjptonline.org

In Silico Catalyst Design: Computational methods are being used to design new and more efficient catalysts for specific reactions. By modeling the interactions between a catalyst and the reactants, it is possible to predict which catalyst will provide the highest activity and selectivity. This approach can accelerate the discovery of novel catalysts for the synthesis and transformation of this compound.

Predictive Chemistry and Retrosynthesis: The ultimate goal of predictive chemistry is to develop tools that can automatically design synthetic routes to complex molecules. nih.gov By combining machine learning with knowledge of chemical reactivity, these programs can suggest novel and efficient ways to synthesize targets derived from this compound. arxiv.org

| Computational Approach | Application to this compound | Potential Impact |

| Machine Learning | Predicting reaction outcomes and yields. | Accelerated optimization of synthetic routes. mit.edunih.govrjptonline.org |

| DFT Calculations | Elucidating reaction mechanisms and catalyst behavior. | Rational design of more efficient and selective reactions. mdpi.comresearchgate.net |

| Predictive Retrosynthesis | Automated design of synthetic pathways. | Discovery of novel and efficient routes to complex molecules. nih.govarxiv.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Oxocyclohexyl)acetonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via malonate ester intermediates, such as diethyl 2-(2-oxocyclohexyl)malonate, which undergoes decarboxylation or hydrolysis to yield the target nitrile. Reaction conditions like temperature (e.g., 80–100°C for decarboxylation), solvent polarity (e.g., ethanol or THF), and catalysts (e.g., acidic or basic conditions) critically affect yields. For example, hydrolysis under acidic conditions may favor nitrile formation over ester retention .

- Key Considerations : Monitor reaction progress using TLC or HPLC to optimize termination points and minimize byproducts.

Q. What purification strategies are effective for isolating this compound from complex mixtures?

- Methodology : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures are standard. For polar impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can achieve >95% purity .

- Validation : Confirm purity via NMR (e.g., absence of proton signals at δ 1.2–1.5 for residual solvents) and GC-MS (molecular ion peak at m/z 151.1 for C₈H₁₁NO).

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Methodology : Employ biocatalytic reduction using ene-reductases (e.g., Old Yellow Enzyme homologs) to selectively reduce α,β-unsaturated precursors. For example, NCR-mediated reduction of 2-(2-oxocyclohexyl)acetic acid derivatives yields enantiomerically pure (R)- or (S)-configured products (>90% ee) .

- Optimization : Screen enzyme libraries and adjust cofactor (NADPH) concentrations to enhance stereoselectivity.

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodology : Conduct meta-analyses of structural analogs (e.g., halogenated or methoxy-substituted derivatives) to identify activity trends. For instance, iodine-substituted analogs (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) show enhanced halogen bonding, which may correlate with receptor affinity .